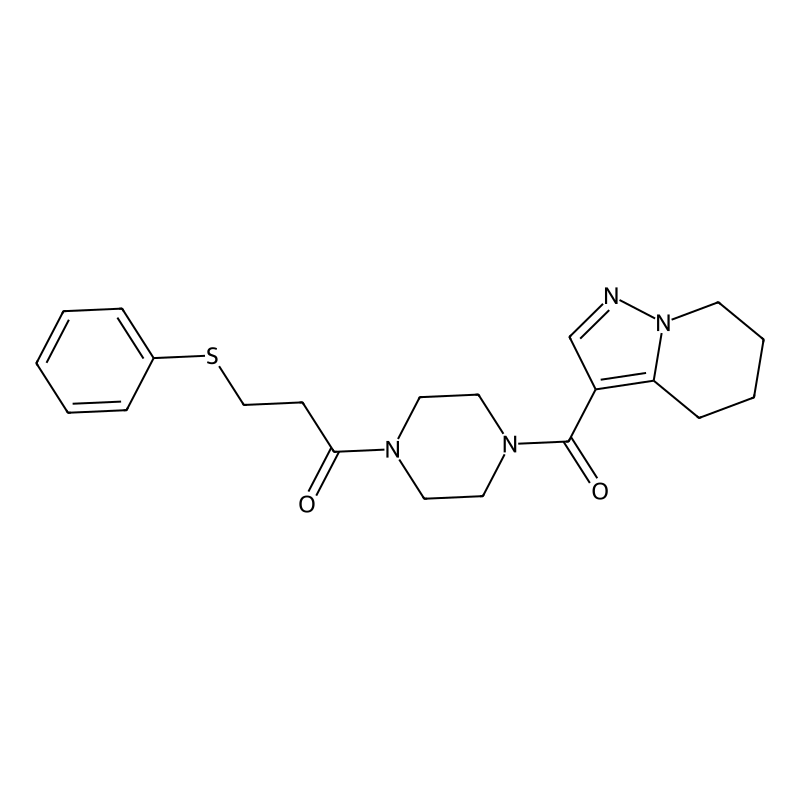

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one (3-PTP) is a synthetic compound. Scientific literature describes various methods for its synthesis. These methods typically involve the reaction between a piperazine derivative and a precursor containing a phenylthio group and a carbonyl group [].

- One study describes the synthesis of 3-PTP through the reaction of 1-(4-chlorocarbonylpiperazin-1-yl)-3-phenylthiopropane with 3-aminotetrahydropyrazolo[1,5-a]pyridine [].

Potential Biological Activity

Scientific research suggests that 3-PTP may have biological activity. Studies have investigated its potential effects on various biological targets, including enzymes and receptors.

- However, it is important to note that these studies are primarily focused on in vitro (laboratory) experiments. Further research is necessary to determine if 3-PTP has any effects in living organisms.

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a complex organic compound with the molecular formula and a molecular weight of approximately 398.5 g/mol. This compound features a phenylthio group, a piperazine moiety, and a tetrahydropyrazolo[1,5-a]pyridine derivative, which contribute to its unique chemical properties and potential biological activities. The structure includes multiple functional groups that may influence its reactivity and interactions with biological systems .

The chemical reactivity of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one can be explored through various reactions typical of compounds containing ketones, thioethers, and nitrogen heterocycles. Key types of reactions include:

- Nucleophilic Substitution: The presence of the phenylthio group allows for nucleophilic attack by various reagents.

- Condensation Reactions: The ketone functionality can participate in condensation reactions with amines or other nucleophiles.

- Reduction Reactions: The compound may undergo reduction at the carbonyl group to yield alcohol derivatives.

These reactions can be further studied to understand the compound's potential synthetic pathways and modifications.

Preliminary studies suggest that compounds similar to 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one exhibit various biological activities. Such activities may include:

- Antimicrobial Properties: Compounds containing tetrahydropyrazolo derivatives have shown promise as anti-tubercular agents.

- Cytotoxic Effects: Some related compounds have been evaluated for cytotoxicity against human cell lines, indicating potential applications in cancer therapy.

- Neuroprotective Effects: The piperazine moiety is often associated with neuroactive properties, suggesting that this compound may influence neurological pathways.

Further pharmacological studies are necessary to fully elucidate its biological profile.

The synthesis of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one typically involves multi-step synthetic routes. Common methods include:

- Formation of the Tetrahydropyrazolo Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Piperazine Attachment: The piperazine ring can be introduced via nucleophilic substitution on an activated carbon center.

- Thioether Formation: The phenylthio group can be added through thioetherification processes.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one span various fields:

- Pharmaceutical Development: Due to its possible antimicrobial and cytotoxic properties, this compound could serve as a lead structure in drug discovery.

- Chemical Research: It can be utilized as a building block for synthesizing more complex molecules in medicinal chemistry.

- Biochemical Studies: The compound may be employed in studies investigating its mechanism of action in biological systems.

Interaction studies involving 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one focus on its binding affinity with various biological targets. Techniques such as molecular docking and surface plasmon resonance could provide insights into:

- Protein-Ligand Interactions: Understanding how this compound interacts with specific proteins could reveal its mechanism of action.

- Enzyme Inhibition Studies: Evaluating the inhibitory effects on enzymes relevant to disease pathways may highlight therapeutic potential.

Several compounds share structural similarities with 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide | Contains a similar tetrahydropyrazolo structure but differs in functional groups. | |

| 4-Methyl-N-[4-(pyrazinecarbonyl)piperazine]-2-thiophenecarboxamide | Features different heterocycles and functional groups affecting biological activity. | |

| 2-Amino-N-[2-methylphenyl]-2-thiazole | A simpler structure that lacks the complex heterocycles but shares some pharmacological interests. |

The uniqueness of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one lies in its intricate combination of functionalities that may enhance its biological efficacy compared to these similar compounds. Further comparative studies will help clarify its distinct advantages in therapeutic settings.